molecular formula C11H9NO3 B2766896 2-Hydroxy-4-pyrrol-1-yl-benzoic acid CAS No. 35580-52-0

2-Hydroxy-4-pyrrol-1-yl-benzoic acid

Cat. No.: B2766896
CAS No.: 35580-52-0
M. Wt: 203.197
InChI Key: QRYBHHIRDQQZFK-UHFFFAOYSA-N
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Description

2-Hydroxy-4-pyrrol-1-yl-benzoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a pyrrol-1-yl group, and the hydrogen atom at the 2-position is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with pyrrole under specific conditions. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol for several hours . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-pyrrol-1-yl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The pyrrol-1-yl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of 2-keto-4-pyrrol-1-yl-benzoic acid.

    Reduction: Formation of 2-hydroxy-4-pyrrol-1-yl-benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-4-pyrrol-1-yl-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid involves its interaction with various molecular targets. The hydroxyl group at the 2-position can form hydrogen bonds with biological molecules, while the pyrrol-1-yl group can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(2,5-dimethylpyrrol-1-yl)benzoic acid
  • 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
  • 2-chloro-5-pyrrol-1-yl-benzoic acid

Uniqueness

2-Hydroxy-4-pyrrol-1-yl-benzoic acid is unique due to the presence of both a hydroxyl group and a pyrrol-1-yl group on the benzoic acid scaffold. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

2-hydroxy-4-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h1-7,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYBHHIRDQQZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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